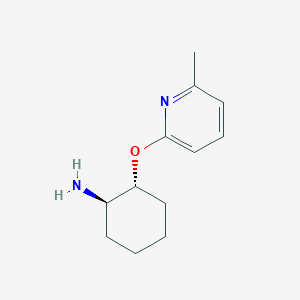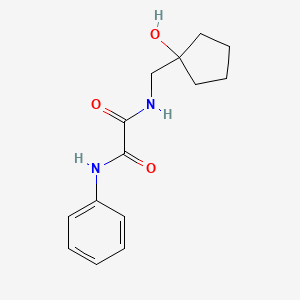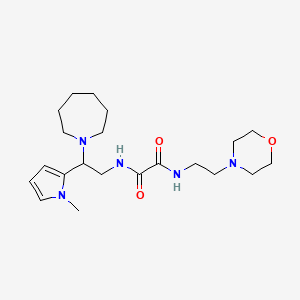![molecular formula C10H7Cl2N3O B2574292 3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline CAS No. 105355-37-1](/img/structure/B2574292.png)
3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline
Overview
Description
“3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline” is a chemical compound with the CAS Number: 105355-37-1 . It has a molecular weight of 256.09 and is used in various scientific experiments due to its unique properties.
Molecular Structure Analysis
The IUPAC name of this compound is 3-chloro-4-((5-chloropyrimidin-2-yl)oxy)aniline . The InChI code is 1S/C10H7Cl2N3O/c11-6-4-14-10(15-5-6)16-9-2-1-7(13)3-8(9)12/h1-5H,13H2 .Physical And Chemical Properties Analysis
This compound is stored at room temperature . and is in the form of an oil .Scientific Research Applications
Synthesis and Antimicrobial Activity
This compound is often involved in the synthesis of complex molecules with potential antimicrobial properties. For instance, derivatives synthesized from reactions involving chloropyrimidine and aniline structures have shown significant antimicrobial activity against various bacterial and fungal strains. These compounds are characterized based on spectral data and evaluated for their bioactivity, demonstrating the compound's role in developing new antimicrobial agents (Shriram H. Bairagi, A. Bhosale, & M. Deodhar, 2009; M. M. Edrees, T. Farghaly, F. El‐Hag, & M. Abdalla, 2010).
Structural Analysis and Characterization
The compound also serves as a key intermediate in structural analysis studies. For example, crystallographic studies involving chloropyrimidine-aniline derivatives provide insights into molecular geometry, hydrogen bonding, and molecular interactions, contributing to a deeper understanding of the structural basis for biological activity (Jia-Cheng Li, Xue-Qing Qiu, Yu-hong Feng, & Q. Lin, 2007).
Synthesis of Bioactive Molecules
Significant research has focused on utilizing chloropyrimidine-aniline derivatives for synthesizing bioactive molecules with potential applications in treating various diseases. This includes the development of compounds with antitumor, antimicrobial, and enzyme inhibitor activities. The versatility in chemical reactions and the ability to introduce multiple functional groups make this compound a valuable tool in medicinal chemistry (A. El-Reedy, A. Ayyad, & A. S. Ali, 1989; M. Naseer & S. Hameed, 2012).
properties
IUPAC Name |
3-chloro-4-(5-chloropyrimidin-2-yl)oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-4-14-10(15-5-6)16-9-2-1-7(13)3-8(9)12/h1-5H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPORDRGBPPVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2574212.png)
![2-(4-Bromophenyl)-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2574214.png)
![N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574217.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide](/img/structure/B2574220.png)



![2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2574227.png)

![N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2574229.png)
![1-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2574231.png)